![molecular formula C7H20Cl2N2 B13248745 [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride](/img/structure/B13248745.png)
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride is a synthetic compound with a molecular formula of C7H18Cl2N2. It is a chiral amine with potential applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by its two diethylamine groups attached to a central aminopropane structure, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride typically involves the reaction of diethylamine with a chiral aminopropane derivative. One common method is the reductive amination of a ketone precursor with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high enantiomeric purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of chiral catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aminopropane backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.
科学的研究の応用
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. Its chiral nature allows for selective binding to target sites, influencing biochemical pathways and cellular processes.
類似化合物との比較
[(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride can be compared with other similar compounds, such as:
[(2S)-1-Aminopropan-2-yl]dimethylamine: This compound has two methyl groups instead of diethyl groups, leading to different chemical properties and applications.
(2S)-1-Aminopropan-2-ylamine:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and selectivity in various chemical and biological contexts.
特性
分子式 |
C7H20Cl2N2 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC名 |
(2S)-2-N,2-N-diethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7(3)6-8;;/h7H,4-6,8H2,1-3H3;2*1H/t7-;;/m0../s1 |
InChIキー |
ZCVUEZQQEACMOA-KLXURFKVSA-N |
異性体SMILES |
CCN(CC)[C@@H](C)CN.Cl.Cl |
正規SMILES |
CCN(CC)C(C)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


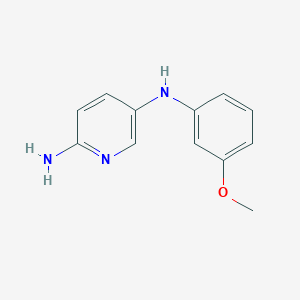
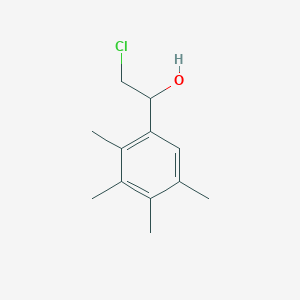

![2-[(Cyclopentylamino)methyl]benzonitrile](/img/structure/B13248684.png)
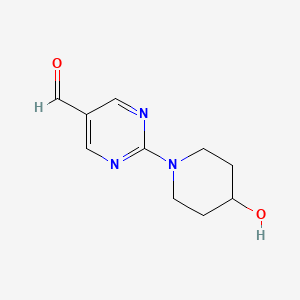
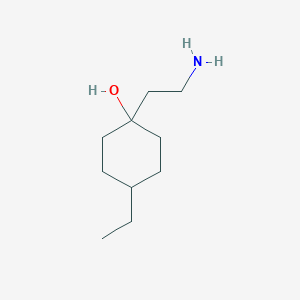
![(3S,4S)-3-[Ethyl(propyl)amino]piperidin-4-ol](/img/structure/B13248696.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248702.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13248716.png)
![N-Cyclobutyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13248723.png)
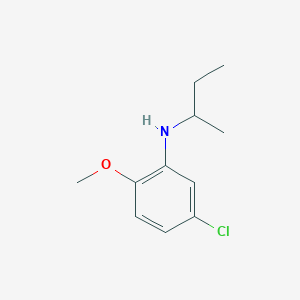
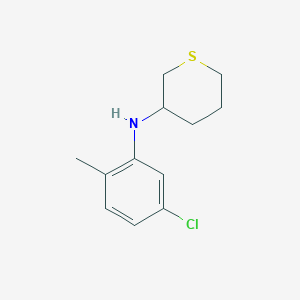
![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)
![6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B13248744.png)
